
N-methoxy-N,4-dimethylcyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-methoxy-N,4-dimethylcyclohexane-1-carboxamide” is a cyclohexane derivative. Cyclohexane is a six-membered ring molecule, and in this case, it seems to have a carboxamide group (-CONH2) and a methoxy group (-OCH3) attached to it, along with two methyl groups (-CH3) .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate cyclohexane derivative with other reagents to introduce the desired functional groups. For example, a carboxamide group might be introduced through a reaction with an amine .Molecular Structure Analysis
Cyclohexane derivatives can adopt various conformations, including chair, boat, and twist forms. The most stable conformation often depends on the steric hindrance of the substituents . In this case, the bulky methoxy and carboxamide groups may prefer to be in equatorial positions to minimize steric strain .Chemical Reactions Analysis
The reactivity of “N-methoxy-N,4-dimethylcyclohexane-1-carboxamide” would depend on its functional groups. The carboxamide group might be susceptible to hydrolysis, and the methoxy group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and functional groups. For example, the presence of polar carboxamide and methoxy groups in “N-methoxy-N,4-dimethylcyclohexane-1-carboxamide” might increase its solubility in polar solvents compared to cyclohexane .Aplicaciones Científicas De Investigación
1. Organometallic Chemistry and Ligand Synthesis
N-methoxy-N,4-dimethylcyclohexane-1-carboxamide is utilized in organometallic chemistry, particularly in the synthesis of functionalized tripodal phosphine ligands. For example, a study by Stößel et al. (1996) demonstrated the use of this compound in creating complexes with the Mo(CO)3 fragment, showing its potential in the synthesis of various organometallic compounds (Stößel et al., 1996).
2. Synthesis of Derivatives
The compound is involved in the synthesis of various chemical derivatives. Bourke and Collins (1996) synthesized 1-(Trimethoxymethyl) cyclohexene from N-methyl-N-phenylcyclohex-1-ene-1-carboxamide, showcasing the versatility of N-methoxy-N,4-dimethylcyclohexane-1-carboxamide in organic synthesis (Bourke & Collins, 1996).
3. Pharmaceutical Research
In pharmaceutical research, this compound plays a role in the development of various drugs. Choi et al. (2015) used a derivative of N-methoxy-N,4-dimethylcyclohexane-1-carboxamide in the evaluation of serotonin 1A receptors in humans using PET imaging, indicating its relevance in neuropharmacology (Choi et al., 2015).
4. Synthesis of N-Methoxy-N-methylamides
N-methoxy-N,4-dimethylcyclohexane-1-carboxamide is used in the efficient synthesis of N-methoxy-N-methylamides. Lee and Park (2002) described a method using S,S-Di(2-pyridyl) dithiocarbonate, showcasing its utility in producing Weinreb amides, significant in organic chemistry (Lee & Park, 2002).
5. Catalysis and Coupling Reactions
The compound is also significant in catalytic processes and coupling reactions. Zheng, Zhang, and Cui (2014) reported the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, indicating its role in facilitating specific chemical reactions (Zheng, Zhang, & Cui, 2014).
6. Synthesis of Analgesic Compounds
It is involved in the synthesis of compounds with potential analgesic activity. Nosova et al. (2020) used a derivative of N-methoxy-N,4-dimethylcyclohexane-1-carboxamide in the synthesis of N,6-diaryl-4-hydroxy-4-methyl-2-oxocyclohexane-1-carboxamides, indicating its applications in medicinal chemistry (Nosova et al., 2020).
Propiedades
IUPAC Name |
N-methoxy-N,4-dimethylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-4-6-9(7-5-8)10(12)11(2)13-3/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWTTWJLHKRXQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)N(C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N,4-dimethylcyclohexane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(Pyrazin-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2757219.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B2757220.png)
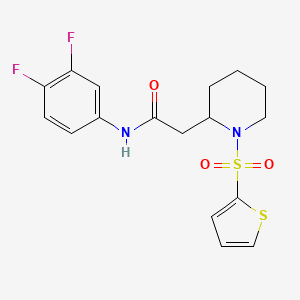
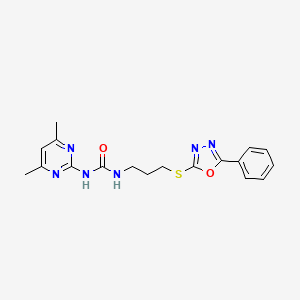
![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2757224.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2757226.png)
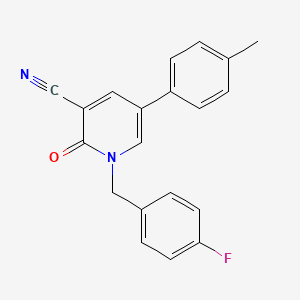
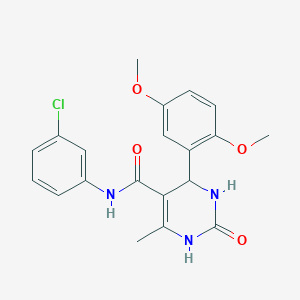
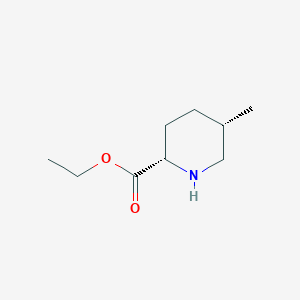
![1-Piperidinecarboxylic acid, 2-[1-[3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoyl]-3-hydroxy-3-azetidinyl]-, 1,1-dimethylethyl ester, (2R)-](/img/structure/B2757233.png)
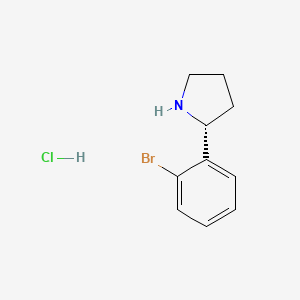
![(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2757240.png)
![tert-butyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate](/img/structure/B2757241.png)